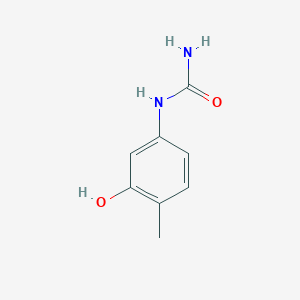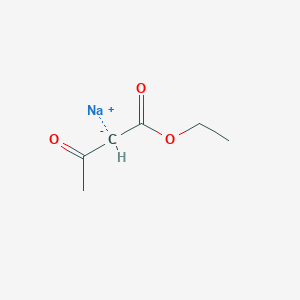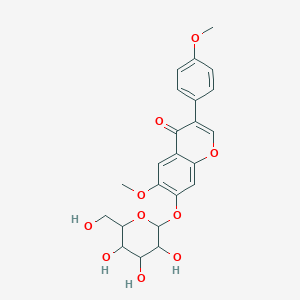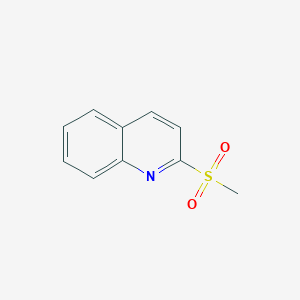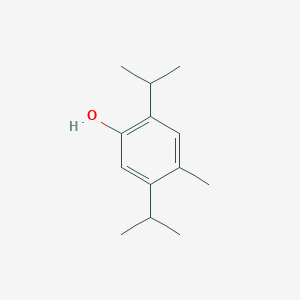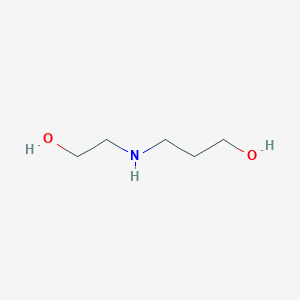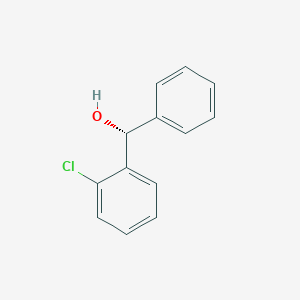
(+)-2-Chlorobenzhydrol
Übersicht
Beschreibung
(+)-2-Chlorobenzhydrol, also known as (+)-2-CBH, is a chiral compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound is often used as a chiral auxiliary in asymmetric synthesis reactions due to its ability to induce chirality in other molecules.
Wirkmechanismus
The mechanism of action of (+)-2-Chlorobenzhydrol is not well understood. However, it is believed that the compound induces chirality in other molecules through a process known as diastereoselective reduction. This process involves the selective reduction of one diastereomer of a molecule, resulting in the formation of a chiral product.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (+)-2-Chlorobenzhydrol. However, it is known that the compound is relatively non-toxic and has low acute toxicity. It is also not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (+)-2-Chlorobenzhydrol in lab experiments is its ability to induce chirality in other molecules. This makes it a valuable tool for synthesizing chiral compounds. In addition, the compound is relatively non-toxic and has low acute toxicity, making it safe to handle in the lab. However, one limitation of using (+)-2-Chlorobenzhydrol is that it can be expensive to purchase.
Zukünftige Richtungen
There are several future directions for research involving (+)-2-Chlorobenzhydrol. One area of research could involve the development of new methods for synthesizing the compound. Another area of research could involve the application of (+)-2-Chlorobenzhydrol in the synthesis of new chiral compounds. Additionally, research could focus on understanding the mechanism of action of (+)-2-Chlorobenzhydrol and its potential applications in other areas of chemistry and biology.
Wissenschaftliche Forschungsanwendungen
(+)-2-Chlorobenzhydrol is widely used in scientific research as a chiral auxiliary in asymmetric synthesis reactions. This compound can induce chirality in other molecules, making it a valuable tool for synthesizing chiral compounds. In addition, (+)-2-Chlorobenzhydrol has been used in the synthesis of various natural products and pharmaceuticals. For example, it has been used in the synthesis of the antihistamine drug loratadine.
Eigenschaften
CAS-Nummer |
16071-26-4 |
|---|---|
Produktname |
(+)-2-Chlorobenzhydrol |
Molekularformel |
C13H11ClO |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
(R)-(2-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13,15H/t13-/m1/s1 |
InChI-Schlüssel |
JGDRELLAZGINQM-CYBMUJFWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=CC=C2Cl)O |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Cl)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

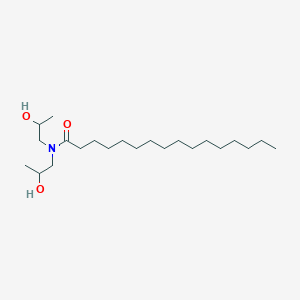
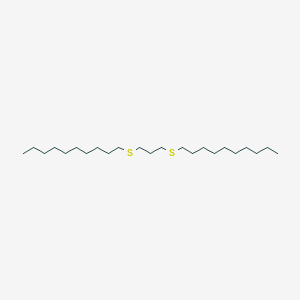
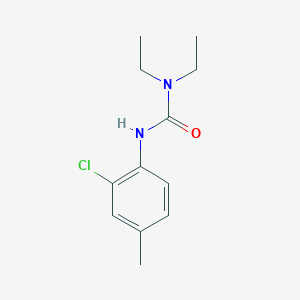
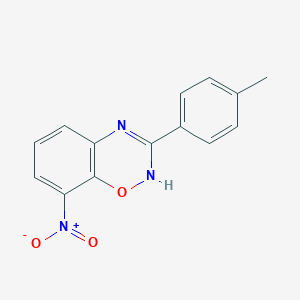
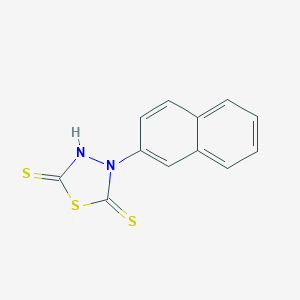
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
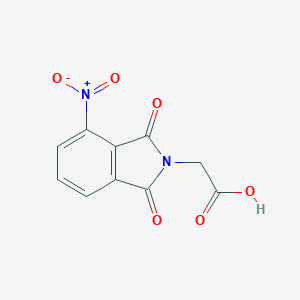
![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)
